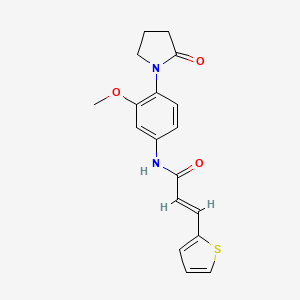
(E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide, also known as MPAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MPAA belongs to the class of acrylamide derivatives and has been studied extensively for its various biological activities.
Wirkmechanismus
The mechanism of action of (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to promote cell survival and proliferation. Additionally, (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of the nuclear factor kappa B (NF-kB) pathway, which is involved in the regulation of various genes that promote inflammation and cell survival.
Biochemical and Physiological Effects
(E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are involved in the programmed cell death pathway. Furthermore, (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of various enzymes that are involved in the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide in lab experiments include its high potency and selectivity towards cancer cells. Additionally, (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to have low toxicity towards normal cells, making it a potential candidate for the development of anticancer drugs. However, the limitations of using (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide in lab experiments include its low solubility in water and its potential to degrade under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide. Firstly, further studies are needed to elucidate the exact mechanism of action of (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide in cancer cells. Secondly, studies are needed to investigate the potential of (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide as a therapeutic agent for other diseases such as inflammatory diseases. Thirdly, studies are needed to optimize the synthesis of (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide and improve its solubility in water. Finally, studies are needed to investigate the potential of (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide for use in combination therapies with other anticancer agents.
Synthesemethoden
The synthesis of (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide involves the reaction of 3-methoxy-4-(2-oxopyrrolidin-1-yl)benzaldehyde and 3-(thiophen-2-yl)acryloyl chloride in the presence of a base. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Research has shown that (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide induces apoptosis or programmed cell death in cancer cells, thereby preventing their proliferation. Furthermore, (E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-23-16-12-13(6-8-15(16)20-10-2-5-18(20)22)19-17(21)9-7-14-4-3-11-24-14/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,19,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMDLLKXLZQSX-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C=CC2=CC=CS2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=CS2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine](/img/structure/B2989700.png)
![[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine](/img/structure/B2989702.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2989703.png)

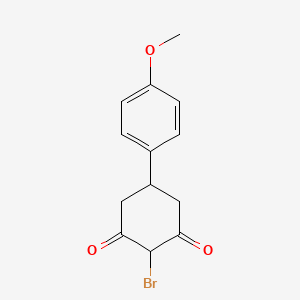
![2-[(3-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2989707.png)
![Tert-butyl 1-acetyl-3-amino-4-thia-1,2,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2989709.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2989714.png)
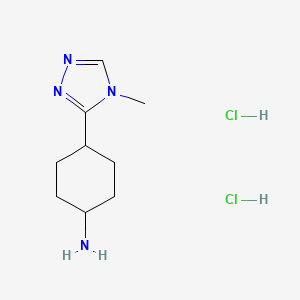
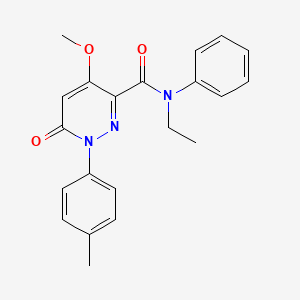
![N-(2-fluorobenzyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2989719.png)
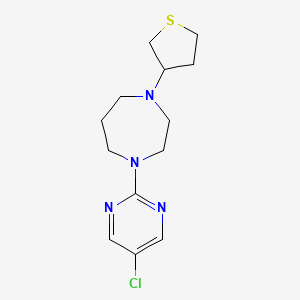
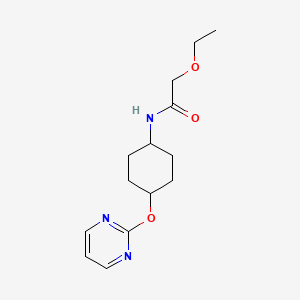
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(prop-2-yn-1-yl)amine](/img/structure/B2989723.png)